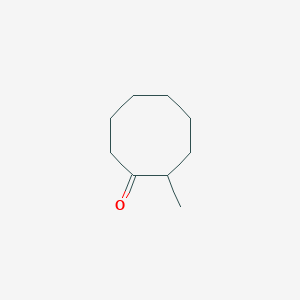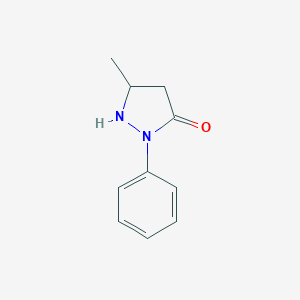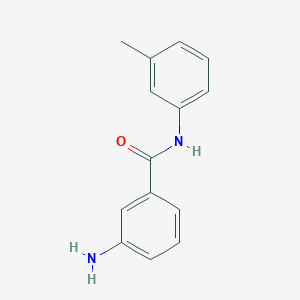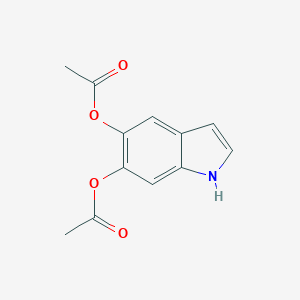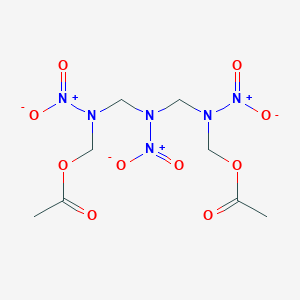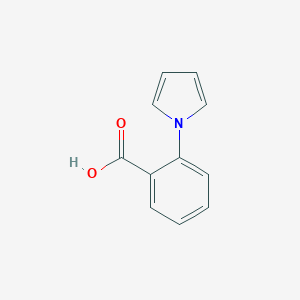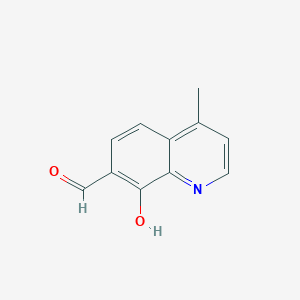
8-Hydroxy-4-methylquinoline-7-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-4-methylquinoline-7-carbaldehyde, also known as 8-HMQ, is a versatile organic compound that has gained significant attention in scientific research. It is a derivative of quinoline, a heterocyclic aromatic compound, and is widely used as a chelating agent in analytical chemistry, biochemistry, and pharmaceuticals. In
Mechanism Of Action
The mechanism of action of 8-Hydroxy-4-methylquinoline-7-carbaldehyde is based on its ability to form stable metal complexes with metal ions. The metal complexes formed by 8-Hydroxy-4-methylquinoline-7-carbaldehyde can interact with various biological molecules, such as proteins and nucleic acids, and modulate their functions. For example, 8-Hydroxy-4-methylquinoline-7-carbaldehyde has been shown to inhibit the activity of DNA polymerase, an enzyme involved in DNA replication.
Biochemical And Physiological Effects
8-Hydroxy-4-methylquinoline-7-carbaldehyde has been shown to have various biochemical and physiological effects, depending on the metal ion it chelates and the biological system it interacts with. For example, 8-Hydroxy-4-methylquinoline-7-carbaldehyde has been shown to have antioxidant properties by chelating iron ions, which can generate reactive oxygen species in biological systems. Furthermore, 8-Hydroxy-4-methylquinoline-7-carbaldehyde has been shown to have neuroprotective effects by chelating zinc ions, which can contribute to neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
8-Hydroxy-4-methylquinoline-7-carbaldehyde has several advantages for lab experiments, including its high stability and solubility in various solvents. It is also relatively easy to synthesize and has a low cost. However, 8-Hydroxy-4-methylquinoline-7-carbaldehyde has some limitations, such as its potential toxicity and the need for careful handling and storage.
Future Directions
There are several future directions for the scientific research of 8-Hydroxy-4-methylquinoline-7-carbaldehyde. One direction is to explore its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative diseases. Another direction is to develop new analytical methods for the detection and quantification of metal ions using 8-Hydroxy-4-methylquinoline-7-carbaldehyde as a chelating agent. Additionally, the development of new synthetic methods for 8-Hydroxy-4-methylquinoline-7-carbaldehyde and its derivatives can lead to the discovery of new properties and applications.
Conclusion:
In conclusion, 8-Hydroxy-4-methylquinoline-7-carbaldehyde is a versatile organic compound with various scientific research applications. Its ability to form stable metal complexes makes it a valuable tool for analytical chemistry, biochemistry, and pharmaceuticals. The future directions for the scientific research of 8-Hydroxy-4-methylquinoline-7-carbaldehyde are promising and can lead to the discovery of new properties and applications.
Synthesis Methods
The synthesis of 8-Hydroxy-4-methylquinoline-7-carbaldehyde involves the reaction of 8-hydroxyquinoline with paraformaldehyde in the presence of a strong acid catalyst. The reaction proceeds via a condensation reaction, which results in the formation of 8-Hydroxy-4-methylquinoline-7-carbaldehyde. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and catalyst concentration.
Scientific Research Applications
8-Hydroxy-4-methylquinoline-7-carbaldehyde has a wide range of scientific research applications, including analytical chemistry, biochemistry, and pharmaceuticals. It is commonly used as a chelating agent to form metal complexes, which can be used for the detection and quantification of metal ions in various samples. 8-Hydroxy-4-methylquinoline-7-carbaldehyde has also been used as a fluorescent probe for the detection of zinc ions in biological systems.
properties
CAS RN |
13785-26-7 |
|---|---|
Product Name |
8-Hydroxy-4-methylquinoline-7-carbaldehyde |
Molecular Formula |
C11H9NO2 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
8-hydroxy-4-methylquinoline-7-carbaldehyde |
InChI |
InChI=1S/C11H9NO2/c1-7-4-5-12-10-9(7)3-2-8(6-13)11(10)14/h2-6,14H,1H3 |
InChI Key |
LXTBATDLJYJYLU-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC(=C(C2=NC=C1)O)C=O |
Canonical SMILES |
CC1=C2C=CC(=C(C2=NC=C1)O)C=O |
synonyms |
7-Quinolinecarboxaldehyde,8-hydroxy-4-methyl-(8CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



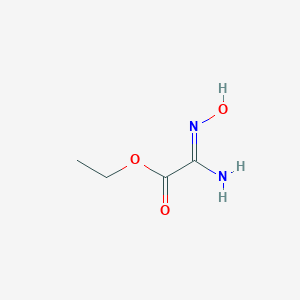
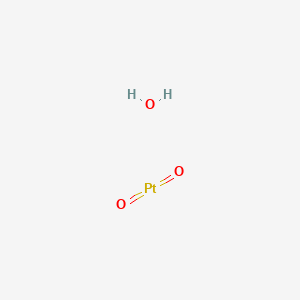
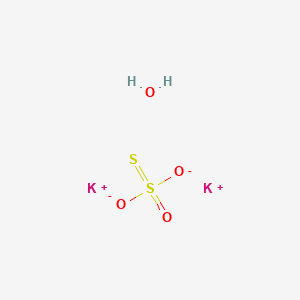
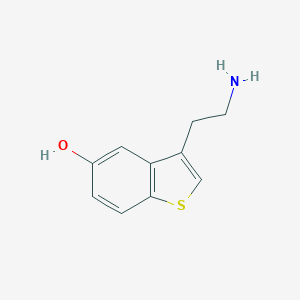
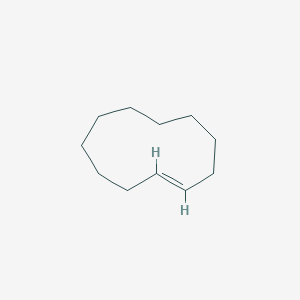
![3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]-4,5-dihydrothiazolium perchlorate](/img/structure/B75976.png)
